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molecular formula C19H21N3O2S B8809203 Pioglitazone 2-Imine

Pioglitazone 2-Imine

Cat. No. B8809203
M. Wt: 355.5 g/mol
InChI Key: ABGJULHDDNEULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04687777

Procedure details

A mixture of the crude oil of methyl 2-bromo-3-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}propionate (73.0 g) obtained in (b) thiourea (14.2 g), sodium acetate (15.3 g) and ethanol (500 ml) was stirred for 3 hours under reflux. The reaction mixture was concentrated under reduced pressure, and the concentrate wasneutralized with a saturated aqueous solution of sodium hydrogencarbonate, to which were added water (200 ml) and ether (100 ml). The whole mixture was stirred for 10 minutes to yield 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone as crystals (0.3 g, 523.0%). Recrystallization from methanol gave colorless prisms, m.p. 187°-188° C. (decomp.). Elemental analysis for C19H21N3O2S Calcd.: C, 64.20; H, 5.95; N, 11.82. Found: C, 64.20; H, 5.84; N, 11.73.
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
14.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][CH2:16][C:17]2[CH:22]=[CH:21][C:20]([CH2:23][CH3:24])=[CH:19][N:18]=2)=[CH:10][CH:9]=1)[C:3](OC)=[O:4].C([O-])(=O)C.[Na+].C(O)C.[NH2:33][C:34]([NH2:36])=[S:35]>>[CH2:23]([C:20]1[CH:21]=[CH:22][C:17]([CH2:16][CH2:15][O:14][C:11]2[CH:12]=[CH:13][C:8]([CH2:7][CH:2]3[S:35][C:34](=[NH:33])[NH:36][C:3]3=[O:4])=[CH:9][CH:10]=2)=[N:18][CH:19]=1)[CH3:24] |f:1.2|

Inputs

Step One
Name
Quantity
73 g
Type
reactant
Smiles
BrC(C(=O)OC)CC1=CC=C(C=C1)OCCC1=NC=C(C=C1)CC
Step Two
Name
Quantity
15.3 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
14.2 g
Type
reactant
Smiles
NC(=S)N

Conditions

Stirring
Type
CUSTOM
Details
The whole mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
were added water (200 ml) and ether (100 ml)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)C=1C=CC(=NC1)CCOC1=CC=C(CC2C(NC(S2)=N)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 523%
YIELD: CALCULATEDPERCENTYIELD 0.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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